REACTION_SMILES
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[C:9]([O:10][C:11]([CH3:12])([CH3:13])[CH3:14])([O:15][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:16].[CH3:26][N:27]([CH3:28])[c:29]1[cH:30][cH:31][n:32][cH:33][cH:34]1.[CH:1]12[NH:2][C:3](=[O:8])[CH:4]([CH:5]=[CH:6]1)[CH2:7]2.[O:21]1[CH2:22][CH2:23][CH2:24][CH2:25]1>>[CH:1]12[N:2]([C:9]([O:10][C:11]([CH3:12])([CH3:13])[CH3:14])=[O:15])[C:3](=[O:8])[CH:4]([CH:5]=[CH:6]1)[CH2:7]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)OC(C)(C)C
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1NC2C=CC1C2
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Type
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product
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Smiles
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CC(C)(C)OC(=O)N1C(=O)C2C=CC1C2
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[C:9]([O:10][C:11]([CH3:12])([CH3:13])[CH3:14])([O:15][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:16].[CH3:26][N:27]([CH3:28])[c:29]1[cH:30][cH:31][n:32][cH:33][cH:34]1.[CH:1]12[NH:2][C:3](=[O:8])[CH:4]([CH:5]=[CH:6]1)[CH2:7]2.[O:21]1[CH2:22][CH2:23][CH2:24][CH2:25]1>>[CH:1]12[N:2]([C:9]([O:10][C:11]([CH3:12])([CH3:13])[CH3:14])=[O:15])[C:3](=[O:8])[CH:4]([CH:5]=[CH:6]1)[CH2:7]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)c1ccncc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1NC2C=CC1C2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)N1C(=O)C2C=CC1C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[C:9]([O:10][C:11]([CH3:12])([CH3:13])[CH3:14])([O:15][C:17]([CH3:18])([CH3:19])[CH3:20])=[O:16].[CH3:26][N:27]([CH3:28])[c:29]1[cH:30][cH:31][n:32][cH:33][cH:34]1.[CH:1]12[NH:2][C:3](=[O:8])[CH:4]([CH:5]=[CH:6]1)[CH2:7]2.[O:21]1[CH2:22][CH2:23][CH2:24][CH2:25]1>>[CH:1]12[N:2]([C:9]([O:10][C:11]([CH3:12])([CH3:13])[CH3:14])=[O:15])[C:3](=[O:8])[CH:4]([CH:5]=[CH:6]1)[CH2:7]2
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)c1ccncc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1NC2C=CC1C2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)N1C(=O)C2C=CC1C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |